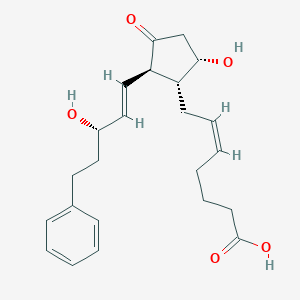

17-Phenyl-18,19,20-Trinor-Prostaglandin D2

Übersicht

Beschreibung

17-phenyl-18,19,20-trinor-prostaglandin D2 is a prostanoid that is 18,19,20-trinor-prostaglandin D2 in which one of the terminal methyl hydrogens has been replaced by a phenyl group. It has a role as a human metabolite. It is a beta-hydroxy ketone, an alicyclic ketone, a hydroxy monocarboxylic acid, an olefinic compound, an oxo monocarboxylic acid, a secondary alcohol and a prostanoid.

Wissenschaftliche Forschungsanwendungen

Hemmung der Thrombozytenaggregation

Diese Verbindung ist ein potenter Hemmer der Thrombozytenaggregation, die durch Adenosindiphosphat (ADP) verursacht wird, mit einem IC50 von 8,4 μM. Diese Eigenschaft macht es für die Forschung zu Herz-Kreislauf-Erkrankungen wertvoll, bei denen die Thrombozytenaggregation eine entscheidende Rolle spielt .

Glaukombehandlung

Prostaglandin-Analoga, einschließlich Derivaten von 17-Phenyl-18,19,20-Trinor-Prostaglandin D2, wurden zur Behandlung von Glaukom und okulärem Bluthochdruck eingesetzt. Sie wirken, indem sie den Abfluss des Kammerwassers aus dem Auge erhöhen und so den Augeninnendruck senken .

Zyklische AMP-Akkumulation

Als schwacher Agonist der zyklischen AMP-Akkumulation kann diese Verbindung verwendet werden, um Signaltransduktionswege in verschiedenen physiologischen Prozessen zu untersuchen .

Entwicklung des Syntheseprozesses

Der Syntheseprozess dieser Verbindung wurde patentiert, einschließlich ihrer Derivate wie Bimatoprost und Latanoprost - beides als Glaukom-Medikamente eingesetzt. Dies unterstreicht seine Bedeutung in der pharmazeutischen Herstellung und Medikamentenentwicklung .

Okulärer Bluthochdruck und Wimpern-Hypotrichosis

Formulierungen, die Derivate dieser Verbindung enthalten, wurden zur Behandlung von okulärem Bluthochdruck und Wimpern-Hypotrichosis eingesetzt, was ihre Vielseitigkeit bei Augenkrankheiten demonstriert .

Prostanoid-Forschung

Als Prostanoid gehört diese Verbindung zu einer Klasse organischer Verbindungen, die als Prostaglandine und verwandte Verbindungen bekannt sind. Es wird in der Forschung verwendet, um die Rolle von Prostanoiden in verschiedenen biologischen Systemen zu verstehen .

Jede Anwendung liefert einen einzigartigen Einblick in die möglichen Anwendungen dieser Verbindung in der wissenschaftlichen Forschung und Medizin. Die detaillierte Untersuchung und das Verständnis solcher Verbindungen können zu bedeutenden Fortschritten in der Gesundheitsversorgung und Behandlungsmethoden führen.

Für detailliertere Informationen oder spezifische Studien zu diesen Anwendungen können weitere Suchen oder der Zugriff auf wissenschaftliche Datenbanken erforderlich sein.

MedChemExpress - 17-Phenyl-18,19,20-trinor-PGD2 WIPO - Preparation of 17-Phenyl-18,19,20-Trin

Wirkmechanismus

Target of Action

17-Phenyl-18,19,20-trinor-prostaglandin D2 (17-Phenyl-PGD2) is an analogue of prostaglandin D2 (PGD2). Its primary target is the platelet aggregation process, specifically the aggregation caused by adenosine diphosphate (ADP) .

Mode of Action

17-Phenyl-PGD2 interacts with its target by inhibiting the platelet aggregation caused by ADP. It is a potent inhibitor with an IC50 of 8.4 μM . This means that it takes a concentration of 8.4 μM of 17-Phenyl-PGD2 to inhibit 50% of the ADP-induced platelet aggregation in a given sample .

Biochemical Pathways

The compound is a weak agonist of cyclic AMP accumulation . Cyclic AMP (cAMP) is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. By being a weak agonist, 17-Phenyl-PGD2 can mildly stimulate the accumulation of cAMP, potentially influencing these metabolic processes .

Result of Action

The primary result of 17-Phenyl-PGD2’s action is the inhibition of platelet aggregation caused by ADP . This could potentially lead to an antithrombotic effect, reducing the risk of blood clots.

Biochemische Analyse

Biochemical Properties

17-Phenyl-18,19,20-trinor-prostaglandin D2 interacts with various enzymes and proteins in biochemical reactions. It acts as a potent inhibitor of platelet aggregation induced by ADP, exhibiting an IC50 value of 8.4 μM . This interaction with ADP suggests that it may have a role in the regulation of blood clotting and inflammation.

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit platelet aggregation . This could influence cell signaling pathways and cellular metabolism, particularly in cells involved in the immune response and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a potent inhibitor of platelet aggregation induced by ADP . This suggests that it may bind to ADP or ADP receptors, inhibiting the activation of platelets and preventing blood clot formation.

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-21,24-25H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQGPAZDRCBBLD-YTCWWFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501109103 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85280-91-7 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85280-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-tri-norprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085280917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501109103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-PHENYL-TRI-NORPROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0QDP7U5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-phenyl-18,19,20-trinor-prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

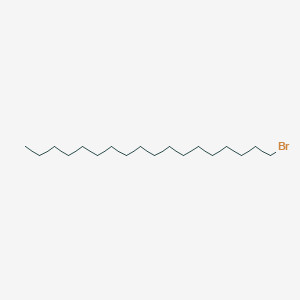

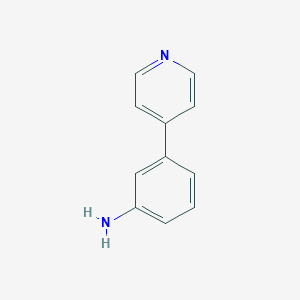

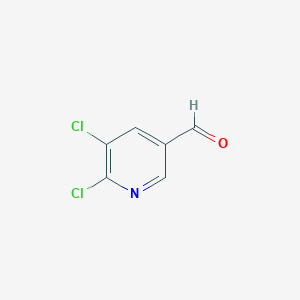

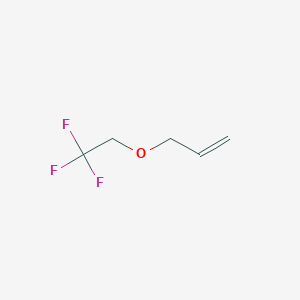

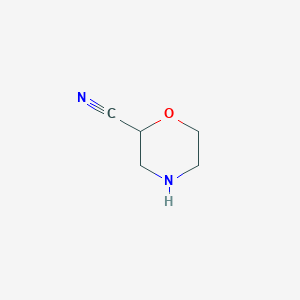

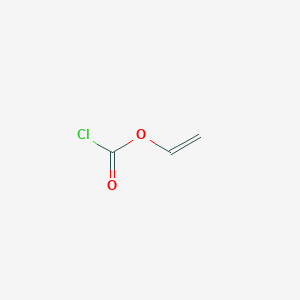

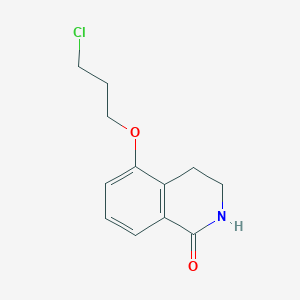

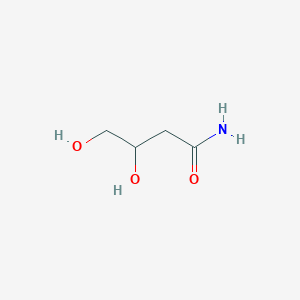

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl[(4-fluorophenyl)methyl]amine](/img/structure/B154046.png)